molecular formula C15H11ClN2OS B13377163 2-[(3-chlorobenzyl)thio]-4(3H)-quinazolinone

2-[(3-chlorobenzyl)thio]-4(3H)-quinazolinone

Cat. No.: B13377163
M. Wt: 302.8 g/mol
InChI Key: CTEKFVDHYGGXEL-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone is a chemical compound with the molecular formula C15H11ClN2OS and a molecular weight of 302.78 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone typically involves the reaction of 3-chlorobenzyl chloride with 2-mercapto-4(3H)-quinazolinone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone can be compared with other similar compounds such as:

  • 2-[(2-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone
  • 2-[(3-chlorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone
  • 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H11ClN2OS/c16-11-5-3-4-10(8-11)9-20-15-17-13-7-2-1-6-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19)

InChI Key

CTEKFVDHYGGXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

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